1-(Pyridin-2-yl)pentan-1-amine
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Overview
Description
1-(Pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C({10})H({16})N(_{2}). It consists of a pentan-1-amine backbone with a pyridin-2-yl group attached to the first carbon atom. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with pentan-1-amine in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a solvent like ethanol or acetonitrile.
Another method involves the reductive amination of pyridine-2-carbaldehyde with pentan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine-2-carbaldehyde or pyridine-2-carbonitrile.
Reduction: 1-(Piperidin-2-yl)pentan-1-amine.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)pentan-1-amine
- 1-(Pyridin-4-yl)pentan-1-amine
- 1-(Pyridin-2-yl)butan-1-amine
Comparison
1-(Pyridin-2-yl)pentan-1-amine is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 1-(Pyridin-3-yl)pentan-1-amine, it may exhibit different biological activities and chemical properties. The length of the alkyl chain also affects its solubility and overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-pyridin-2-ylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-9(11)10-7-4-5-8-12-10/h4-5,7-9H,2-3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQIWHPNHAHKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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